Methyl 3-[[2-(3-methylphenyl)quinazolin-4-yl]amino]benzoate
Overview
Description
Methyl 3-[[2-(3-methylphenyl)quinazolin-4-yl]amino]benzoate is a quinazoline derivative known for its diverse biological activities. Quinazoline derivatives are significant in medicinal chemistry due to their potential pharmaceutical applications, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of Methyl 3-[[2-(3-methylphenyl)quinazolin-4-yl]amino]benzoate typically involves the amidation of 2-aminobenzoic acid derivatives followed by cyclization. The common synthetic route includes:
Amidation: 2-aminobenzoic acid derivatives are coupled with appropriate acid chlorides to form substituted anthranilates.
Cyclization: The anthranilates undergo cyclization with acetic anhydride under reflux to yield benzoxazin-4-ones.
Condensation: The benzoxazin-4-ones are then treated with aromatic amines to form the desired quinazoline derivatives.
Chemical Reactions Analysis
Methyl 3-[[2-(3-methylphenyl)quinazolin-4-yl]amino]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Methyl 3-[[2-(3-methylphenyl)quinazolin-4-yl]amino]benzoate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other complex quinazoline derivatives.
Biology: The compound exhibits antimicrobial properties, making it useful in studying bacterial resistance mechanisms.
Industry: The compound can be used in the development of new materials with specific biological activities
Mechanism of Action
The mechanism of action of Methyl 3-[[2-(3-methylphenyl)quinazolin-4-yl]amino]benzoate involves its interaction with specific molecular targets. It inhibits bacterial growth by interfering with the quorum sensing system, which regulates biofilm formation and virulence factors in bacteria. The compound binds to the transcriptional regulator PqsR, thereby inhibiting the expression of genes involved in biofilm formation and bacterial adhesion .
Comparison with Similar Compounds
Methyl 3-[[2-(3-methylphenyl)quinazolin-4-yl]amino]benzoate can be compared with other quinazoline derivatives such as:
- 2-phenyl-3-substituted quinazolines
- 2-methyl-3-substituted quinazolines
- 2-methylthio-3-substituted quinazolines
- 2,3-disubstituted quinazolines
These compounds share similar structural features but differ in their biological activities and specific applications. This compound is unique due to its specific antimicrobial properties and its ability to inhibit biofilm formation without triggering resistance mechanisms .
Properties
IUPAC Name |
methyl 3-[[2-(3-methylphenyl)quinazolin-4-yl]amino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-15-7-5-8-16(13-15)21-25-20-12-4-3-11-19(20)22(26-21)24-18-10-6-9-17(14-18)23(27)28-2/h3-14H,1-2H3,(H,24,25,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COEHBSNVFDFFCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=CC(=C4)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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